N-cyclohexyl-5-phenylthieno[2,3-d]pyrimidin-4-amine
Description
N-cyclohexyl-5-phenylthieno[2,3-d]pyrimidin-4-amine is a heterocyclic compound featuring a thieno[2,3-d]pyrimidine core substituted with a phenyl group at the 5-position and a cyclohexylamine group at the 4-position.
Properties
Molecular Formula |
C18H19N3S |
|---|---|
Molecular Weight |
309.4 g/mol |
IUPAC Name |
N-cyclohexyl-5-phenylthieno[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C18H19N3S/c1-3-7-13(8-4-1)15-11-22-18-16(15)17(19-12-20-18)21-14-9-5-2-6-10-14/h1,3-4,7-8,11-12,14H,2,5-6,9-10H2,(H,19,20,21) |
InChI Key |
ZZQZIWHZWWSACF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC2=C3C(=CSC3=NC=N2)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 4-Chloro-5-phenylthieno[2,3-d]pyrimidine
The chlorination of 4-hydroxy-5-phenylthieno[2,3-d]pyrimidine (or its tautomers) is achieved using thionyl chloride (SOCl₂) in the presence of catalytic dimethylformamide (DMF). The reaction proceeds under reflux (80°C, 4 hours), yielding the chloro derivative in near-quantitative yields. Infrared (IR) spectroscopy confirms the disappearance of the hydroxyl group (≈3200 cm⁻¹) and the emergence of C–Cl stretching (≈750 cm⁻¹).
Reaction Conditions
Amination with Cyclohexylamine
The chloro intermediate reacts with cyclohexylamine in ethylene glycol at 110°C for 3 hours, facilitated by diisopropylethylamine (DIEA) as a base. The reaction exploits the nucleophilicity of the amine, displacing chlorine via an SNAr mechanism. Purification by column chromatography typically affords the title compound in 70–85% yield.
Key Mechanistic Insights
-
Electrophilic Activation : The electron-deficient pyrimidine ring enhances chloride leaving-group ability.
-
Solvent Role : Ethylene glycol stabilizes the transition state through hydrogen bonding.
-
Regioselectivity : Steric hindrance from the 5-phenyl group directs substitution exclusively at the 4-position.
Cyclization of 2-Aminothiophene Derivatives
The Gewald synthesis provides 2-aminothiophene precursors, which are cyclized with urea or formamidine derivatives to construct the pyrimidine ring.
Gewald Aminothiophene Synthesis
Ethyl acetoacetate, cyclohexanone, and sulfur react in morpholine/DMF to yield 2-amino-5-phenylthiophene-3-carboxamide. Cyclization with formamidine acetate in HCl/DMF produces the pyrimidine core, followed by N-alkylation with cyclohexyl bromide.
Typical Yields
| Step | Yield |
|---|---|
| Gewald Reaction | 65–75% |
| Cyclization | 80–90% |
| N-Alkylation | 70–80% |
Comparative Analysis of Synthetic Routes
Optimization and Scalability Considerations
-
Temperature Control : Excessive heat during amination promotes decomposition; maintaining 110°C ensures optimal kinetics.
-
Catalyst Screening : Na₂HPO₄ in 4-CR reduces side reactions vs. traditional bases.
-
Purification : Silica gel chromatography (hexane/ethyl acetate) effectively isolates the product.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-5-phenylthieno[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) in an acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in an inert solvent like tetrahydrofuran (THF).
Substitution: Various nucleophiles such as halides, amines, or thiols under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Antimalarial Activity
One of the prominent applications of N-cyclohexyl-5-phenylthieno[2,3-d]pyrimidin-4-amine is its role as an inhibitor of falcipain-2 (FP-2), a crucial cysteine protease in Plasmodium falciparum, the parasite responsible for malaria. Research has demonstrated that compounds based on the thieno[2,3-d]pyrimidine scaffold exhibit potent inhibitory effects against FP-2, with IC50 values ranging from 1.46 to 11.38 μM .
Case Study: Structure-Activity Relationship (SAR) Analysis
A study synthesized various analogs of this compound and assessed their inhibitory activities. The findings indicated that replacing certain substituents led to significant changes in potency, suggesting that structural modifications can enhance the efficacy of these inhibitors against malaria .
| Compound | IC50 (μM) | Inhibitory Activity (%) |
|---|---|---|
| 2a | 1.46 | >90 |
| 1 | 2.81 | - |
| 4a | 11.38 | - |
Antiviral and Antiprotozoal Activities
This compound has also been reported to possess antiviral and antiprotozoal activities. The thieno[2,3-d]pyrimidine derivatives have shown promise in inhibiting viral replication and protozoan growth, making them candidates for further exploration in infectious disease treatments .
Synthesis and Modifications
The synthesis of this compound involves various chemical reactions that allow for structural modifications to enhance biological activity. For instance, replacing the allyl group with a cyclohexyl group has been shown to improve inhibitory potency against FP-2 significantly .
Synthesis Overview
The compound can be synthesized through a series of reactions involving thienopyrimidine derivatives and cyclohexyl amines. The optimization of synthetic pathways is crucial for improving yield and purity, which directly impacts biological testing outcomes.
Mechanism of Action
The mechanism of action of N-cyclohexyl-5-phenylthieno[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity . This inhibition can disrupt cellular processes and lead to therapeutic effects, particularly in cancer treatment.
Comparison with Similar Compounds
Substituent Variations at the 4-Amine Position
- N-(3,4-dimethoxyphenethyl)-5-phenylthieno[2,3-d]pyrimidin-4-amine (): Structure: Features a 3,4-dimethoxyphenethyl group instead of cyclohexyl. Properties: Molecular weight 391.49 g/mol, predicted density 1.265 g/cm³, and pKa 5.16. The phenethyl substituent introduces polar methoxy groups, likely increasing water solubility compared to the cyclohexyl variant . Activity: Aryl ether groups in similar compounds (e.g., methoxyphenyl) are associated with enhanced binding to adenosine receptors due to hydrogen-bonding interactions .
- 5-(4-Aminophenyl)-Thieno[2,3-d]pyrimidin-4-amine (): Structure: Lacks the cyclohexyl group, with a primary amine at the 4-position and a 4-aminophenyl substituent. Properties: Reduced steric hindrance may improve solubility but decrease lipophilicity. The aminophenyl group could facilitate covalent binding or serve as a hydrogen bond donor .
Functional Group Additions
- N-[(4-{[cyclohexyl(ethyl)amino]methyl}phenyl)methyl]-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-5-carboxamide (): Structure: Incorporates a carboxamide and a cyclohexyl(ethyl)amino group. Properties: Molecular weight 424.55 g/mol (C23H28N4O2S).
Core Heterocycle Variations
Pyrrolo[2,3-d]pyrimidin-4-amines ()
- 7H-Pyrrolo[2,3-d]pyrimidin-4-amine Derivatives: Activity: Demonstrated moderate affinity for adenosine kinase, with iodinated variants (e.g., 5-iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine) showing enhanced inhibitory potency due to halogen bonding . Synthesis: Substituents like methoxyphenyl or aminophenyl are introduced via cross-coupling reactions, though yields vary significantly (e.g., 9% for 5-(3-methoxyphenyl)-7-methyl derivatives) .
Furo[2,3-d]pyrimidin-4-amines ()
- 6-(4-Methoxyphenyl)-5-(1-naphthalenyl)-Furo[2,3-d]pyrimidin-4-amine: Structure: The furan oxygen (vs. thiophene sulfur) reduces electron density, altering π-stacking and hydrogen-bonding capabilities. Properties: Predicted to exhibit lower metabolic stability than thieno analogs due to increased susceptibility to oxidative degradation .
Impact of Substituents on Physicochemical and Pharmacological Properties
Conformational and Binding Implications
- Ribose Conformation in Nucleoside Analogs (): Conformationally restricted analogs (e.g., (N)-methanocarba) show moderate kinase affinity, suggesting that the cyclohexyl group in the target compound may impose similar restrictions, favoring binding to rigid active sites .
Biological Activity
N-cyclohexyl-5-phenylthieno[2,3-d]pyrimidin-4-amine is a compound of significant interest due to its potential biological activities, particularly in the field of cancer therapy and enzyme inhibition. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
This compound has the following chemical properties:
- Molecular Formula : C18H19N3S
- Molecular Weight : 309.43 g/mol
- Structure : The compound features a thieno[2,3-d]pyrimidine core, which is known for its diverse biological activities.
Anticancer Activity
Research indicates that compounds with a thieno[2,3-d]pyrimidine scaffold exhibit promising anticancer properties. A study evaluated various derivatives for their antiproliferative effects against a range of cancer cell lines, including breast cancer (T-47D), non-small cell lung cancer (NSCLC), and melanoma.
Key Findings
- Compound VIb , a derivative closely related to this compound, demonstrated significant cytotoxicity against breast cancer cell lines with an inhibition percentage of 76.9% .
- The compound showed good activity against PI3K isoforms, essential targets in cancer therapy. For instance, it exhibited 72% and 84% inhibition on PI3Kβ and PI3Kγ, respectively .
Enzyme Inhibition
The compound's ability to inhibit phosphoinositide 3-kinase (PI3K) is particularly noteworthy. This enzyme plays a crucial role in cellular growth and survival pathways.
Inhibition Data
| Compound ID | PI3Kα % Inhibition | PI3Kβ % Inhibition | PI3Kγ % Inhibition |
|---|---|---|---|
| IIIa | 37 | 62 | 70 |
| VIb | - | 72 | 84 |
This table summarizes the inhibitory effects of various compounds related to this compound on different PI3K isoforms .
Antimicrobial Activity
While primarily studied for its anticancer properties, thieno[2,3-d]pyrimidine derivatives have also shown antimicrobial activity. A related study indicated that certain derivatives exhibited moderate activity against various pathogenic bacteria and fungi .
Study on Cytotoxic Effects
In one study focusing on the cytotoxic effects of thieno[2,3-d]pyrimidine derivatives:
- Compounds were screened against several cancer cell lines.
- Notably, some derivatives demonstrated enhanced cytotoxicity compared to traditional chemotherapeutics.
Molecular Docking Studies
Molecular docking studies have been conducted to understand the binding interactions of this compound with target proteins involved in cancer progression. These studies suggest that the compound forms critical interactions within the active sites of these proteins, enhancing its potential as a therapeutic agent .
Q & A
Advanced Question
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency for cyclohexylamine attachment .
- Catalysis : Pd-mediated cross-coupling (e.g., Suzuki for phenyl group introduction) reduces side reactions vs. traditional Friedel-Crafts alkylation .
- Byproduct mitigation : Monitoring reaction progress via TLC or LC-MS identifies intermediates (e.g., des-cyclohexyl impurities) for timely quenching .
What spectroscopic techniques validate the structure of this compound?
Basic Question
- ¹H/¹³C NMR : Characteristic peaks include:
- Thieno[2,3-d]pyrimidine protons at δ 7.8–8.2 ppm (aromatic region).
- Cyclohexyl CH₂ groups at δ 1.2–2.0 ppm .
- HRMS : Exact mass confirms molecular formula (e.g., [M+H]⁺ for C₁₈H₁₉N₃S requires m/z 317.1254) .
- X-ray crystallography : Resolves stereochemistry and hydrogen-bonding patterns (e.g., intramolecular N–H⋯N bonds in pyrimidine analogs) .
How does substitution on the thieno[2,3-d]pyrimidine core influence kinase inhibition selectivity?
Advanced Question
- Cyclohexyl vs. smaller groups : Bulky cyclohexyl substituents enhance selectivity for kinases with hydrophobic binding pockets (e.g., JAK1 inhibitors in ) .
- Phenyl group positioning : Para-substitution on the phenyl ring improves π-π stacking with tyrosine kinases vs. meta-substitution .
- Case study : Replacing cyclohexyl with morpholine in analogs () alters solubility but reduces target affinity due to decreased hydrophobicity .
What strategies resolve contradictions in reported biological activity data for thieno[2,3-d]pyrimidines?
Advanced Question
- Dose-response validation : Re-evaluate IC₅₀ values under standardized conditions (e.g., ATP concentration in kinase assays) .
- Crystallographic analysis : Compare binding modes of active vs. inactive analogs (e.g., ’s hydrogen-bonding networks explain antifungal vs. antibacterial activity) .
- Meta-analysis : Pool data from multiple studies (e.g., and ) to identify consensus SAR trends, such as the critical role of the 4-amine group .
How is the stability of this compound assessed under physiological conditions?
Advanced Question
- pH stability assays : Incubate in buffers (pH 1–9) and monitor degradation via HPLC. Cyclohexyl groups enhance stability in acidic environments vs. linear alkyl chains .
- Plasma stability : Exposure to human plasma at 37°C for 24 hours quantifies esterase-mediated hydrolysis susceptibility .
- Light sensitivity : UV-Vis spectroscopy detects photodegradation products; amber vials are recommended for long-term storage .
What in vitro models are suitable for evaluating the anticancer potential of this compound?
Advanced Question
- Kinase profiling : Screen against a panel of 50+ kinases (e.g., JAK1, EGFR) at 1 µM to identify primary targets .
- Cell viability assays : Use MTT or CellTiter-Glo® in cancer lines (e.g., HCT-116, MCF-7) with cisplatin as a positive control .
- Apoptosis markers : Flow cytometry for Annexin V/PI staining confirms mechanism of action .
How can computational methods guide the design of novel thieno[2,3-d]pyrimidine analogs?
Advanced Question
- Docking studies : Glide or AutoDock predict binding poses in kinase ATP pockets (e.g., JAK1 PDB: 6N3Y) .
- QSAR models : Correlate logP, polar surface area, and substituent electronegativity with activity (R² > 0.8 in analogs) .
- MD simulations : Assess conformational flexibility of the cyclohexyl group over 100-ns trajectories to optimize target residence time .
What are the challenges in scaling up synthesis from milligram to gram quantities?
Advanced Question
- Purification bottlenecks : Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) for cost-effective scaling .
- Byproduct control : Optimize stoichiometry (e.g., 1.2 eq cyclohexylamine) and reaction time to suppress dimerization .
- Process safety : Assess exothermicity via DSC to prevent runaway reactions during aryl amination steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
